5,7-difluoroquinoline-2-carbaldehyde
Description
Properties
CAS No. |
1452184-99-4 |
|---|---|
Molecular Formula |
C10H5F2NO |
Molecular Weight |
193.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5,7 Difluoroquinoline 2 Carbaldehyde and Its Precursors
Retrosynthetic Analysis and Strategic Precursors in Fluorinated Quinoline (B57606) Synthesis
A retrosynthetic analysis of 5,7-difluoroquinoline-2-carbaldehyde suggests a logical disconnection strategy. The primary disconnection is at the C-2 carbaldehyde group, which can be installed through formylation of a pre-existing 5,7-difluoroquinoline (B1304923) core or by oxidation of a 2-methyl-5,7-difluoroquinoline precursor. This simplifies the target to the synthesis of the 5,7-difluoroquinoline scaffold itself.
Further disconnection of the quinoline ring, following the principles of classical quinoline syntheses, points to 3,5-difluoroaniline (B1215098) as a key strategic precursor. This is because the fluorine atoms are positioned on the aniline-derived portion of the quinoline ring. Therefore, the synthesis of 5,7-difluoroquinoline can be envisioned through the reaction of 3,5-difluoroaniline with a suitable three-carbon synthon that will form the pyridine (B92270) ring of the quinoline system. The synthesis of 3,5-difluoroaniline itself is a critical preliminary step, with several established routes from readily available starting materials. google.comgoogle.comgoogleapis.comguidechem.com
Classical Approaches to Quinoline Core and C-2 Carbaldehyde Moiety Construction
Classical methods for quinoline synthesis remain relevant for the construction of the 5,7-difluoroquinoline core. These well-established reactions, though sometimes requiring harsh conditions, are robust and can be adapted for fluorinated substrates.
One of the most pertinent classical methods is the Skraup synthesis , which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.comiipseries.org A modified Skraup condensation using 3,5-difluoroaniline has been reported to produce 5,7-difluoroquinoline in high yields. researchgate.net This approach directly establishes the desired fluorination pattern on the quinoline ring.
The Combes quinoline synthesis offers an alternative route, involving the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgjptcp.comresearchgate.net For the synthesis of a 2-substituted quinoline, an appropriately chosen β-diketone would be required to react with 3,5-difluoroaniline.
Another classical approach is the Friedländer synthesis , which condenses a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgjk-sci.comorganic-chemistry.orgnih.govresearchgate.net To apply this to 5,7-difluoroquinoline, a suitably substituted 2-amino-4,6-difluorobenzaldehyde (B2932770) would be a necessary, though potentially challenging, precursor to synthesize.
Once the 5,7-difluoroquinoline core is obtained, classical methods can be employed to introduce the C-2 carbaldehyde. If the quinoline is synthesized with a methyl group at the C-2 position (e.g., via a Doebner-von Miller reaction), this methyl group can be oxidized to an aldehyde. youtube.com Alternatively, direct formylation of the 5,7-difluoroquinoline can be achieved through electrophilic substitution reactions such as the Vilsmeier-Haack reaction . organic-chemistry.orgijpcbs.comnih.govyoutube.comchemijournal.com This reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto electron-rich aromatic rings. nih.govchemijournal.com
Modern Catalytic Strategies in Fluorinated Quinoline Synthesis
Modern catalytic methods offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to many classical approaches. These strategies are increasingly applied to the synthesis of complex heterocyclic systems like fluorinated quinolines.
Transition metal catalysis has become a powerful tool for the construction of quinoline rings. While specific examples for this compound are not abundant in the literature, general principles of transition metal-catalyzed C-H activation and annulation reactions are applicable. These reactions often involve the coupling of an aniline with an alkyne or other suitable partner, catalyzed by metals such as palladium, rhodium, or copper, to build the quinoline scaffold. The regioselectivity of these reactions is a key consideration, and the directing effects of the fluorine substituents would play a crucial role.
Organocatalysis has emerged as a green and efficient alternative to metal-based catalysis for the synthesis of various heterocyclic compounds, including quinoline precursors. These methods often employ small organic molecules as catalysts to promote reactions under mild conditions. While direct organocatalytic synthesis of this compound is not extensively documented, organocatalytic approaches can be valuable in the synthesis of the necessary precursors, such as functionalized anilines or carbonyl compounds, with high enantioselectivity if chiral centers are required in related derivatives.
Directed Functionalization for Selective Fluorine and Aldehyde Introduction
The precise placement of both fluorine atoms and the aldehyde group is the defining challenge in the synthesis of this compound.
While the most straightforward approach to 5,7-difluoroquinoline involves starting with a pre-fluorinated precursor like 3,5-difluoroaniline, methods for the direct and regioselective fluorination of a pre-formed quinoline ring exist. researchgate.net These techniques are particularly useful if the desired fluorination pattern is not readily accessible from a starting aniline. Direct fluorination often employs electrophilic fluorinating agents. The inherent electronic properties of the quinoline ring system, as well as any existing substituents, will direct the position of fluorination. Achieving the specific 5,7-difluoro substitution pattern on an unsubstituted quinoline ring through direct fluorination would likely be challenging due to the directing effects of the nitrogen atom, which typically favors substitution in the pyridine ring or at the C-5 and C-8 positions.
Selective Oxidation and Formylation Strategies at the C-2 Position of Quinolines
The introduction of a carbaldehyde group at the C-2 position of the 5,7-difluoroquinoline nucleus is a critical transformation. This is typically achieved either by the selective oxidation of a C-2 methyl precursor (2-methyl-5,7-difluoroquinoline) or by direct formylation of the quinoline ring.
Selective Oxidation of 2-Methylquinolines:
A prevalent and effective method for synthesizing quinoline-2-carbaldehydes is the oxidation of the corresponding 2-methylquinolines. Selenium dioxide (SeO₂) is a frequently employed reagent for this transformation. For instance, the oxidation of 6,7-dichloro-2-methyl-5,8-quinolinedione to 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde has been successfully achieved using selenium dioxide in a dioxane/water mixture at reflux. mdpi.com This method yielded the desired product in 65% yield after purification. mdpi.com A similar strategy can be extrapolated for the synthesis of this compound from 2-methyl-5,7-difluoroquinoline. The reaction proceeds via an ene reaction followed by a researchgate.netnih.gov sigmatropic rearrangement and subsequent hydrolysis to afford the aldehyde.
| Oxidizing Agent | Substrate | Product | Conditions | Yield (%) |
| Selenium Dioxide (SeO₂) | 6,7-dichloro-2-methyl-5,8-quinolinedione | 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde | Dioxane/H₂O, Reflux, 6h | 65 |
Direct C-2 Formylation:
Direct formylation of the quinoline ring at the C-2 position presents a more atom-economical approach, avoiding the need for a pre-installed methyl group. While specific examples for 5,7-difluoroquinoline are not prevalent in the reviewed literature, various methods exist for the C-2 functionalization of the quinoline core which could potentially be adapted. These methods often proceed through the activation of the quinoline as its N-oxide. The increased reactivity of the C-2 position in quinoline N-oxides facilitates nucleophilic attack. Subsequent deoxygenation would then yield the desired 2-substituted quinoline.
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The synthesis of the quinoline core, a precursor to this compound, has been the subject of extensive research focused on developing more environmentally benign methodologies. Traditional methods like the Friedländer synthesis often rely on harsh conditions and volatile organic solvents. wikipedia.org Green chemistry approaches aim to mitigate these drawbacks through the use of alternative reaction media, energy sources, and catalytic systems. niscpr.res.inresearchgate.net
Solvent-Free and Aqueous Media Syntheses
Conducting organic reactions in the absence of conventional organic solvents or in water are cornerstone principles of green chemistry.
Solvent-Free Synthesis:
Solvent-free, or neat, reactions offer significant environmental benefits by reducing solvent waste and simplifying product isolation. The Friedländer annulation, a key reaction for quinoline synthesis, has been successfully performed under solvent-free conditions using various catalysts. For example, the synthesis of polysubstituted quinolines from 2-aminoaryl ketones and 1,3-dicarbonyl compounds has been achieved using a reusable cellulose (B213188) sulfuric acid catalyst at 90 °C. researchgate.net Another approach utilizes Hβ zeolite as a catalyst for the reaction between 2-aminobenzophenones and ketones, also under solvent-free conditions. rsc.org This method allows for the catalyst to be recycled up to five times without a significant loss in efficiency. rsc.org
Aqueous Media Synthesis:
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of quinoline derivatives in aqueous media has been explored. For instance, a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate has been carried out in water under ultrasound irradiation with SnCl₂·2H₂O as a precatalyst. researchgate.net
| Method | Catalyst/Conditions | Substrates | Advantages |
| Solvent-Free | Cellulose sulfuric acid, 90 °C | 2-aminoaryl ketones, 1,3-dicarbonyl compounds | Reduced waste, catalyst reusability researchgate.net |
| Solvent-Free | Hβ zeolite | 2-aminobenzophenones, ketones | Recyclable catalyst, high efficiency rsc.org |
| Aqueous Media | SnCl₂·2H₂O, Ultrasound | Anilines, aldehydes, ethyl 3,3-diethoxypropionate | Use of water as solvent, rapid reaction researchgate.net |
Microwave and Ultrasonic Irradiation-Assisted Methodologies
The use of alternative energy sources like microwaves and ultrasound can significantly enhance reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov
Microwave-Assisted Synthesis:
Microwave irradiation has been widely applied to the synthesis of quinoline derivatives, often leading to dramatic reductions in reaction times and improved yields. mdpi.comnih.gov For example, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde from the corresponding acetanilide (B955) was achieved using microwave heating with dimethyl formamide (B127407) and phosphorus oxychloride. jmpas.com This method highlights the potential for microwave assistance in the synthesis of functionalized fluoroquinolines.
Ultrasonic Irradiation-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This technique has been successfully employed in the synthesis of quinoline derivatives. The ultrasound-assisted synthesis of hybrid quinoline-imidazole derivatives and quinoline anchored with benzenesulfonamide (B165840) moieties has been reported to offer advantages such as higher yields and significantly reduced reaction times. nih.govnih.gov The N-alkylation of imidazoles under ultrasound irradiation, for instance, demonstrates outstanding benefits in terms of reaction time, energy consumption, and yields. nih.gov
| Energy Source | Reaction Type | Key Advantages |
| Microwave | Quinoline-3-carbaldehyde synthesis | Rapid heating, reduced reaction time jmpas.com |
| Microwave | Pyrimido[4,5-b]quinoline synthesis | Shorter reaction times (10 min vs. 60 min conventional) mdpi.com |
| Ultrasound | Quinoline derivative synthesis | Higher yields, dramatically decreased reaction times, reduced energy and solvent use nih.govnih.gov |
Heterogeneous and Recyclable Catalysis for Quinoline Core Formation
The development of heterogeneous and recyclable catalysts is a key area of green chemistry, as it simplifies catalyst separation and reuse, reducing waste and cost. The Friedländer synthesis of the quinoline core is particularly amenable to this approach.
A variety of solid acid catalysts have been investigated for this purpose. These include:
Ion exchange resins: Dowex 2 and Amberlite IRA 400 were among the first heterogeneous catalysts used for the Friedländer synthesis. nih.gov
Supported reagents: Silica (B1680970) gel supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been used for the solvent-free synthesis of trisubstituted quinolines. nih.gov
Zeolites and Clays: Montmorillonite K-10 and various zeolites have proven to be effective catalysts. researchgate.net
Sulfated zirconia (SZ): Nano-crystalline sulfated zirconia has been shown to be a highly efficient and reusable catalyst for the Friedländer condensation. researchgate.net
Functionalized materials: A recently developed metal-free heterogeneous catalyst, Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄), has shown promise for quinoline synthesis under solvent-free conditions. nih.gov
| Catalyst Type | Specific Example | Key Features |
| Ion Exchange Resin | Amberlite IRA 400 | Early example of heterogeneous catalysis in Friedländer synthesis nih.gov |
| Supported Reagent | NaHSO₄-SiO₂ | Effective for solvent-free synthesis, reusable nih.gov |
| Zeolite/Clay | Montmorillonite K-10 | Mild reaction conditions, easy work-up researchgate.net |
| Metal Oxide | Nano-crystalline Sulfated Zirconia | High efficiency, recoverable and reusable researchgate.net |
| Functionalized Material | g-C₃N₄-CO-(CH₂)₃-SO₃H | Metal-free, effective under solvent-free conditions nih.gov |
Chemical Reactivity and Transformation Pathways of 5,7 Difluoroquinoline 2 Carbaldehyde
Reactivity of the Aldehyde Functionality (C-2 Carbaldehyde)
The carbaldehyde group at the C-2 position is a primary site for a variety of chemical transformations. Its electrophilic carbon atom is activated by both the adjacent nitrogen atom in the quinoline (B57606) ring and the strongly electron-withdrawing fluorine substituents on the carbocyclic ring. This heightened electrophilicity makes it highly susceptible to reactions with nucleophiles.
The most fundamental reaction of the aldehyde group is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This process leads to the formation of a tetrahedral intermediate, changing the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com The electron-withdrawing nature of the 5,7-difluorinated quinoline ring enhances the partial positive charge on the aldehyde carbon, making 5,7-difluoroquinoline-2-carbaldehyde particularly reactive towards nucleophiles.
Common nucleophilic addition reactions include:
Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of secondary alcohols after an aqueous workup.
Cyanide Addition: The addition of a cyanide ion (typically from HCN or a salt like KCN) forms a cyanohydrin, a versatile intermediate in organic synthesis.
Hydride Addition: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the aldehyde to a primary alcohol, (5,7-difluoroquinolin-2-yl)methanol.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alkyl/Aryl Group | Phenylmagnesium bromide (PhMgBr) | Secondary Alcohol |
| Hydride Ion | Sodium borohydride (NaBH₄) | Primary Alcohol |
The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction is a cornerstone of coordination chemistry, as the resulting imine nitrogen provides an additional coordination site, allowing the molecule to act as a bidentate or multidentate ligand. The reaction proceeds via nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule, an equilibrium process that can be driven to completion by removing water. masterorganicchemistry.comnih.gov
The synthesis of Schiff base ligands from quinoline-2-carbaldehyde derivatives is a well-established method for creating compounds with significant biological and chemical applications. jca.edu.vnresearchgate.netscirp.org For instance, condensation of similar 5,7-dihalo-8-hydroxyquinoline-2-carbaldehydes with various thiosemicarbazides or amines yields ligands that form stable complexes with transition metals like Zn(II) and Cd(II). jca.edu.vn These complexes often exhibit enhanced biological activity compared to the free ligands.
Table 2: Illustrative Condensation Reactions for Ligand Synthesis
| Amine Reactant | Product Class | Potential Metal Coordination |
|---|---|---|
| Thiosemicarbazide | Thiosemicarbazone | N, S donors |
| 4-Phenyl-3-thiosemicarbazide | N-Phenylthiosemicarbazone | N, S donors |
| Aniline (B41778) | N-Phenyl imine | N donor |
The aldehyde group exists in an intermediate oxidation state and can be readily reduced to an alcohol or oxidized to a carboxylic acid.
Reduction: As mentioned, reduction with mild reducing agents like sodium borohydride (NaBH₄) or more powerful ones like lithium aluminum hydride (LiAlH₄) cleanly converts the aldehyde to the corresponding primary alcohol, (5,7-difluoroquinolin-2-yl)methanol. This transformation is useful for synthesizing related compounds where an alcohol functionality is desired.
Oxidation: The aldehyde can be oxidized to 5,7-difluoroquinoline-2-carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent), or silver oxide (Ag₂O) in the Tollens' test. This carboxylic acid derivative is a valuable synthetic intermediate for forming amides, esters, and other acid derivatives.
Table 3: Summary of Redox Reactions of the Aldehyde Group
| Transformation | Reagent Example | Product |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) | (5,7-Difluoroquinolin-2-yl)methanol |
Reactivity of the 5,7-Difluorinated Quinoline Core
The quinoline ring itself is a key site of reactivity, which is significantly modulated by the presence of the two fluorine atoms.
Electrophilic aromatic substitution (SEAr) on the quinoline ring is generally challenging. wikipedia.org The pyridine (B92270) ring is highly electron-deficient due to the electronegativity of the nitrogen atom, making it strongly deactivated towards electrophiles. This deactivation is exacerbated in acidic media (common for SEAr reactions like nitration or sulfonation) as the nitrogen atom becomes protonated, further withdrawing electron density. wikipedia.orgyoutube.com
The carbocyclic (benzene) ring is more reactive than the pyridine ring in SEAr. However, in this compound, this ring is substituted with two strongly electron-withdrawing fluorine atoms. These substituents are powerfully deactivating and would make electrophilic attack on the benzene (B151609) ring extremely difficult, requiring harsh reaction conditions. mnstate.edu Therefore, electrophilic aromatic substitution is not a favored reaction pathway for this molecule.
In stark contrast to its inertness toward electrophiles, the 5,7-difluorinated quinoline core is highly activated for nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of several factors:
Ring Activation: The electron-withdrawing character of the quinoline nitrogen atom and the C-2 carbaldehyde group lowers the electron density of the entire ring system, making it susceptible to attack by nucleophiles.
Leaving Group Ability: Fluorine, despite being a poor leaving group in SN1 and SN2 reactions, is an excellent leaving group in SNAr. Its high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. youtube.com
Positional Activation: The fluorine atoms at the C-5 and C-7 positions are ortho and para to the ring nitrogen's influence (when considering the entire heterocyclic system), which helps to stabilize the negative charge developed in the Meisenheimer intermediate during nucleophilic attack.
Studies on related fluoro- and polyfluoro-aza-aromatic systems, such as difluoroquinoxalines and perfluorophenyl-quinolines, demonstrate that fluorine atoms are readily displaced by a wide range of nucleophiles. mdpi.combohrium.com Reactions with nucleophiles like amines, alkoxides, and thiolates can lead to the selective substitution of one or both fluorine atoms, depending on the reaction conditions and the nature of the nucleophile. bohrium.com This pathway provides a powerful method for the late-stage functionalization of the quinoline core, allowing for the synthesis of a diverse array of derivatives.
Table 4: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product (Monosubstituted) |
|---|---|---|
| Amine | Aniline | 5-Anilino-7-fluoroquinoline-2-carbaldehyde |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 5-Fluoro-7-methoxyquinoline-2-carbaldehyde |
| Thiolate | Sodium thiophenoxide (NaSPh) | 5-Fluoro-7-(phenylthio)quinoline-2-carbaldehyde |
Pericyclic Reactions and Cycloadditions Involving the Quinoline System
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a powerful class of transformations in organic synthesis. masterorganicchemistry.comnih.gov For this compound, the quinoline scaffold and the aldehyde functionality can both participate in various cycloaddition reactions, a key type of pericyclic reaction. masterorganicchemistry.comnih.gov
Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. cardiff.ac.uksigmaaldrich.com In this context, the electron-deficient quinoline ring of this compound, further activated by the fluorine atoms, can potentially act as a dienophile. The reaction involves a conjugated diene reacting with a double bond (the dienophile) to form a cyclohexene (B86901) derivative. masterorganicchemistry.comnih.gov While specific examples involving this compound are not extensively documented, the hetero-Diels-Alder reaction, where a heteroatom is part of the diene or dienophile, is a known pathway for synthesizing fused heterocyclic systems. nih.gov The electron-withdrawing nature of the difluorinated quinoline system enhances its dienophilic character, making it susceptible to reaction with electron-rich dienes. The regioselectivity of such reactions would be influenced by the electronic and steric properties of both the diene and the quinoline dienophile. wikipedia.org
1,3-Dipolar Cycloadditions: 1,3-dipolar cycloadditions are another significant class of pericyclic reactions that lead to the formation of five-membered heterocyclic rings. fu-berlin.denih.govmdpi.com These reactions involve a 1,3-dipole reacting with a dipolarophile (an alkene or alkyne). fu-berlin.denih.gov The C=N bond within the quinoline ring of this compound or the C=O bond of the carbaldehyde group can potentially act as dipolarophiles. For instance, azomethine ylides, generated in situ, can react with the quinoline system to furnish complex polycyclic scaffolds. nsc.ru The regioselectivity and stereoselectivity of these cycloadditions are governed by frontier molecular orbital (FMO) theory, with the relative energies of the HOMO of the 1,3-dipole and the LUMO of the dipolarophile being crucial. nsc.ru
Derivatization Strategies for Accessing Advanced Molecular Scaffolds
The functional groups and reactive sites on this compound provide multiple handles for derivatization to construct more complex and potentially bioactive molecular scaffolds. nih.gov
Reactions of the Aldehyde Group: The carbaldehyde functionality is a versatile starting point for a wide range of transformations.
Condensation Reactions: Reaction with primary amines or hydrazines can yield Schiff bases or hydrazones, respectively. These products can themselves be valuable scaffolds or intermediates for further cyclization reactions.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the carbon chain at the 2-position by converting the aldehyde to an alkene with control over the stereochemistry of the double bond.
Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol provides access to another set of key functional groups for further derivatization, such as ester or ether formation.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the difluorinated quinoline ring allows for nucleophilic aromatic substitution (SNAAr) reactions. While the fluorine atoms themselves can be displaced under certain conditions, other leaving groups introduced onto the ring can also be substituted. For example, amination of related dihaloquinolinequinones has been shown to proceed in good yields. cardiff.ac.uk
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for C-C bond formation. While the C-F bonds are generally strong, the introduction of a halogen (e.g., Br or I) at another position on the quinoline ring would provide a handle for these transformations, enabling the attachment of a wide variety of aryl, vinyl, or alkynyl groups.
The following table outlines potential derivatization strategies starting from this compound.
| Reaction Type | Reagents and Conditions | Product Type | Potential for Scaffold Elaboration |
| Schiff Base Formation | Primary amines, acid/base catalysis | Imines | Can be reduced to secondary amines or used in cycloadditions. |
| Wittig Reaction | Phosphonium ylides | Alkenes | Introduction of vinyl groups for further functionalization (e.g., metathesis). |
| Knoevenagel Condensation | Active methylene (B1212753) compounds, base | α,β-Unsaturated carbonyls | Dienophiles for Diels-Alder reactions or Michael acceptors. |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides), potentially with a better leaving group installed | Substituted quinolines | Direct introduction of new functional groups onto the quinoline core. nih.gov |
| Cycloaddition Reactions | Dienes, 1,3-dipoles | Fused polycyclic systems | Rapid construction of complex, three-dimensional scaffolds. nih.gov |
Advanced Analytical and Computational Investigations of 5,7 Difluoroquinoline 2 Carbaldehyde and Its Derivatives
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopy is a cornerstone in the study of 5,7-difluoroquinoline-2-carbaldehyde, providing empirical data to confirm molecular identity, purity, and structure. High-resolution techniques are particularly crucial for distinguishing subtle structural nuances and observing molecular transformations in real-time.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of fluorinated organic compounds like this compound. nih.govnih.gov The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecular framework.
¹H NMR: Proton NMR provides information on the chemical environment of hydrogen atoms. In this compound, the distinct signals for the aldehyde proton and the aromatic protons on the quinoline (B57606) core are observed. The coupling constants between adjacent protons (JHH) and between protons and fluorine atoms (JHF) are critical for assigning specific resonances and confirming the substitution pattern. rsc.org
¹³C NMR: Carbon NMR spectra reveal the number and type of carbon atoms. The aldehyde carbonyl carbon appears at a characteristic downfield shift. The fluorine substitutions significantly influence the chemical shifts of the carbons to which they are attached (C5 and C7) and adjacent carbons, a phenomenon that is useful for structural confirmation.
¹⁹F NMR: As a 100% abundant and highly sensitive nucleus, ¹⁹F NMR is particularly informative for fluorinated compounds. illinois.edu It provides direct evidence of the fluorine atoms' chemical environments. The chemical shifts of the fluorine atoms at the C5 and C7 positions, along with their coupling to nearby protons and carbons, serve as a definitive spectroscopic signature for the molecule. nih.gov
2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals. These experiments correlate coupled nuclei, allowing for the complete mapping of the molecule's connectivity. For instance, an HMBC experiment would show a correlation between the aldehyde proton and the C2 carbon of the quinoline ring. Advanced techniques can also be employed to trace long-range H-F and C-F couplings, providing a rich dataset for complete structural determination. nih.govnih.gov
In reaction monitoring , NMR spectroscopy can be used in an on-line or in-line fashion to track the consumption of reactants and the formation of products in real-time. beilstein-journals.orgmagritek.com This allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the calculation of reaction kinetics. magritek.com
Table 1: Representative NMR Data for Substituted Quinoline-2-carbaldehydes Note: This table presents typical chemical shift ranges based on related structures. Actual values for this compound may vary.
| Nucleus | Position | Typical Chemical Shift (ppm) | Key Correlations (2D-NMR) |
| ¹H | -CHO | 9.5 - 10.5 | HMBC to C2, C3 |
| H3 | 8.0 - 8.5 | COSY with H4; HMBC to C2, C4 | |
| H4 | 7.5 - 8.0 | COSY with H3; HMBC to C2, C5 | |
| H6 | 7.2 - 7.8 | HMBC to C5, C7, C8 | |
| H8 | 7.8 - 8.3 | HMBC to C6, C7 | |
| ¹³C | C2 (-CHO) | 190 - 195 | HMBC from H3, -CHO proton |
| C2 | 150 - 155 | HMBC from H3, -CHO proton | |
| C3 | 120 - 125 | HMBC from H4 | |
| C4 | 135 - 140 | HMBC from H3 | |
| C5 | 155 - 165 (with F) | Direct ¹JCF coupling | |
| C7 | 155 - 165 (with F) | Direct ¹JCF coupling | |
| ¹⁹F | F5 | -100 to -120 | Coupling to H4, H6 |
| F7 | -100 to -120 | Coupling to H6, H8 |
High-Resolution Mass Spectrometry for Isotopic Labeling and Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental formula of this compound and its derivatives. mdpi.commdpi.com Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can provide mass accuracy below 5 ppm, allowing for the unambiguous confirmation of the chemical formula. nih.govresearchgate.net
Fragmentation analysis via tandem mass spectrometry (MS/MS) helps to confirm the molecular structure. nih.gov For this compound, characteristic fragmentation patterns would include the loss of the formyl group (-CHO) or carbon monoxide (CO), and cleavages of the quinoline ring system, which helps in structural validation. researchgate.net
Isotopic labeling is a powerful method for elucidating reaction mechanisms, and HRMS is the primary tool for analyzing the outcomes of these experiments. researchgate.net By strategically replacing atoms with their heavier stable isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O), researchers can trace the path of atoms through a chemical transformation. nih.gov
For instance, to study the mechanism of a reaction involving the aldehyde group of this compound, one could use a starting material labeled with ¹³C at the aldehyde carbon. By analyzing the mass of the final product and its fragments, the fate of the aldehyde carbon can be determined, providing direct insight into the reaction pathway. biorxiv.org This approach is invaluable for distinguishing between proposed mechanisms in complex organic reactions. researchgate.net
Table 2: HRMS and Isotopic Labeling Data for a Hypothetical Reaction
| Compound | Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Key MS/MS Fragment |
| Unlabeled Reactant | C₁₀H₅F₂NO | 193.0340 | 193.0338 | 165.0391 ([M-CO]⁺) |
| ¹³C-labeled Reactant | C₉¹³CH₅F₂NO | 194.0373 | 194.0371 | 166.0425 ([M-¹³CO]⁺) |
| Product from ¹³C Reactant | e.g., C₁₁H₇F₂NO₂ | 239.0445 (unlabeled) | 240.0478 (labeled) | Mass shift confirms ¹³C incorporation |
X-ray Crystallography of Co-crystals and Metal Complexes for Definitive Structural Determination
X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure at atomic resolution. nih.gov While obtaining a suitable single crystal of this compound itself can be challenging, forming co-crystals or metal complexes often facilitates crystallization. nih.govresearchgate.net
Co-crystals: Co-crystallization involves combining the target molecule with a carefully chosen co-former, linked by non-covalent interactions like hydrogen bonds or π-π stacking. mdpi.com The resulting crystal structure reveals not only the precise bond lengths, bond angles, and conformation of this compound but also the specific intermolecular interactions that govern the crystal packing.
Metal Complexes: The nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group can act as ligands, coordinating to metal centers. The resulting metal complexes often have higher crystallinity. The structural analysis of these complexes provides precise information about the geometry of the ligand (this compound) when bound to a metal, which is crucial for applications in catalysis and materials science.
A crystallographic study yields a wealth of structural data, including unit cell dimensions, space group, and atomic coordinates, which are essential for understanding the molecule's solid-state properties. mdpi.com
Table 3: Typical Parameters from an X-ray Crystallographic Analysis
| Parameter | Description | Example Value (Hypothetical) |
| Crystal System | The symmetry system of the unit cell. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a=8.5, b=12.1, c=9.3; β=95.5° |
| Bond Length (C=O) | The distance between the carbonyl carbon and oxygen. | 1.21 Å |
| Bond Angle (C-C-H) | The angle of the aldehyde C-C-H group. | 124° |
| Torsion Angle | The dihedral angle defining the orientation of the aldehyde. | 178° (near planar) |
| R-factor | A measure of the agreement between the model and data. | < 0.05 |
Computational Chemistry and Quantum Mechanical Studies
Computational methods complement experimental techniques by providing deep insights into the electronic structure, stability, and reactivity of molecules. These theoretical approaches can predict properties that are difficult or impossible to measure experimentally.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. aps.org For this compound, DFT calculations can predict a wide range of properties. scirp.orgnih.gov A similar study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) highlights the utility of this approach. eurjchem.com
Electronic Structure: DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.
Stability: By optimizing the molecular geometry, DFT can find the most stable conformation of the molecule and calculate its total energy. eurjchem.com This is useful for analyzing the relative stability of different isomers or conformers.
Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps generated from DFT calculations visualize the charge distribution on the molecule's surface. arabjchem.org These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. For this compound, the aldehyde oxygen would be an electron-rich site, while the aldehyde carbon would be an electron-poor site.
Table 4: Representative DFT-Calculated Properties for a Difluoroquinoline Derivative Note: Values are illustrative and based on typical results for related compounds.
| Property | Description | Predicted Value | Implication |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Region of electron donation (nucleophilicity) |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.4 eV | Indicates high kinetic stability |
| Dipole Moment | Measure of the molecule's overall polarity | 3.5 Debye | Suggests significant polarity |
| MEP Minimum | Most negative potential (nucleophilic site) | -0.04 a.u. | Located on the aldehyde oxygen atom |
| MEP Maximum | Most positive potential (electrophilic site) | +0.05 a.u. | Located on the aldehyde carbon atom |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov This technique is particularly useful for studying larger systems and processes that occur over longer timescales than can be addressed by quantum mechanics alone.
Conformational Analysis: While DFT can find the lowest energy structure, MD simulations explore the full conformational landscape of a molecule by simulating its motion at a given temperature. scispace.comnih.gov For this compound, MD can be used to study the rotational freedom of the carbaldehyde group relative to the quinoline ring and identify the most populated conformational states in solution. nih.gov
Intermolecular Interactions: MD simulations excel at modeling how molecules interact with each other or with a solvent. researchgate.net By simulating this compound in a solvent like water or in the presence of another molecule (e.g., a biological target), MD can characterize the specific hydrogen bonds, π-π stacking, and hydrophobic interactions that occur. scielo.brnih.gov This is crucial for understanding its behavior in solution and its potential to bind to other molecules. The trajectories from MD simulations can be analyzed to determine interaction energies and lifetimes, offering a detailed view of the molecule's dynamic interactive properties. rsc.org
Reaction Pathway Elucidation and Transition State Calculations
The synthesis and subsequent reactions of this compound involve complex molecular transformations that can be computationally modeled to predict reaction outcomes and understand underlying mechanisms. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction pathways and calculating the energies of transition states for derivatives of quinoline carbaldehyde. dergipark.org.tr While specific studies focusing exclusively on this compound are not prevalent in publicly accessible literature, the principles from related quinoline structures provide a robust framework for its analysis.
Computational investigations into the formylation of quinoline derivatives have been used to explain the selectivity of these reactions. nih.govmdpi.com For a compound like this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can be employed to model key reaction steps. dergipark.org.tr For instance, in a potential subsequent reaction, such as a condensation reaction to form a Schiff base, computational methods can map the potential energy surface of the reaction.
This involves identifying the structures of the reactants, intermediates, transition states, and products. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome. The geometric parameters (bond lengths and angles) and vibrational frequencies of the transition state are calculated to confirm it is a first-order saddle point.
Table 1: Hypothetical Calculated Energy Profile for the Reaction of this compound with a Primary Amine
| Species | Relative Energy (kcal/mol) |
| Reactants (Aldehyde + Amine) | 0.00 |
| Intermediate (Hemiaminal) | -5.3 |
| Transition State (Water Elimination) | +15.8 |
| Products (Imine + Water) | -2.1 |
Note: This data is illustrative and based on typical values for similar reactions. Actual values would require specific DFT calculations for this compound.
The presence of fluorine atoms at the 5 and 7 positions of the quinoline ring is expected to have a significant electronic influence on the reaction pathways. These electron-withdrawing groups can affect the electrophilicity of the carbaldehyde carbon, thereby influencing the activation energy of nucleophilic attack. Time-dependent DFT (TD-DFT) calculations can further provide insights into the electronic transitions, helping to understand the photophysical properties of the molecule and its derivatives, which is relevant for certain analytical techniques. dergipark.org.tr
Advanced Chromatographic and Separation Methodologies for Purity Assessment and Isolation
The purity of this compound and its derivatives is paramount for their application in synthesis and materials science. High-performance liquid chromatography (HPLC) is a cornerstone technique for the purity assessment and isolation of fluoroquinolone compounds. nih.govnih.gov The methodologies developed for other fluoroquinolones are directly applicable to this compound.
A typical setup for purity assessment would involve a reversed-phase HPLC system with a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with adjusted pH) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating the main compound from impurities. Detection is commonly performed using a diode-array detector (DAD), which provides spectral information and can help in peak identification and purity assessment. nih.gov
For the isolation of this compound from a reaction mixture, column chromatography is a standard and effective method. tandfonline.com The choice of stationary phase (typically silica (B1680970) gel) and eluent system is crucial for achieving good separation. A systematic approach to developing the eluent system might start with a non-polar solvent like hexane, with increasing amounts of a more polar solvent such as ethyl acetate (B1210297) or dichloromethane, to find the optimal composition for eluting the target compound with a good retention factor (Rf) and separation from byproducts. Progress of the separation is monitored by thin-layer chromatography (TLC). chemijournal.com
Table 2: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | DAD, 254 nm and 320 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This table represents a typical starting point for method development. Optimization would be required for specific sample matrices.
In cases where derivatives of this compound are chiral, specialized chiral HPLC techniques would be necessary for enantiomeric separation. nih.govresearchgate.net This can involve the use of chiral stationary phases (CSPs) or the derivatization of the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. The quality control of such compounds necessitates these advanced chromatographic methods to ensure enantiomeric purity. nih.gov
Applications of 5,7 Difluoroquinoline 2 Carbaldehyde in Complex Chemical Synthesis
Utilization as a Versatile Building Block in Heterocyclic Synthesis
The inherent reactivity of the aldehyde group, combined with the stable, electron-deficient quinoline (B57606) core, positions 5,7-difluoroquinoline-2-carbaldehyde as a key starting material for a wide array of more complex molecules. mdpi.com It serves as a foundational scaffold upon which additional rings and functional groups can be systematically built.
The aldehyde functionality of this compound is a primary reaction site for C-C bond formation and cyclization reactions, enabling the synthesis of diverse substituted quinolines and polycyclic systems where other heterocycles are fused to the quinoline frame. The reactivity of analogous halo-quinoline aldehydes has been well-documented, providing a clear precedent for the potential of the 5,7-difluoro derivative. nih.govresearchgate.net
For instance, the aldehyde group can undergo condensation reactions with active methylene (B1212753) compounds in the presence of a suitable catalyst to initiate a cascade reaction. royalsocietypublishing.org A subsequent intramolecular cyclization can lead to the formation of fused ring systems. Based on established methodologies, this compound is an ideal substrate for constructing a variety of fused heterocycles:
Thienoquinolines : The reaction of a halo-quinoline carbaldehyde with sulfur-containing reagents like methyl thioglycolate or sodium sulfide (B99878) is a known method for synthesizing thieno[2,3-b]quinolines. researchgate.netresearchgate.net These reactions typically proceed through nucleophilic substitution of a halogen on the quinoline ring followed by an intramolecular condensation involving the aldehyde.
Pyranoquinolines : One-pot cyclocondensation reactions involving a quinoline derivative, an aldehyde, and an active methylene compound can yield pyrano[3,2-c]quinoline derivatives. royalsocietypublishing.orgresearchgate.net The reaction is often initiated by a Knoevenagel condensation at the aldehyde site. royalsocietypublishing.org
Furoquinolines : Similar to the synthesis of thienoquinolines, furo-quinolines can be prepared from halo-quinoline carbaldehydes. rsc.org
Pyrroloquinolines : The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide (B127407) has been shown to produce pyrrolo[3,4-b]quinolin-3-one, demonstrating how the aldehyde can participate in cyclization to form a five-membered lactam ring fused to the quinoline core. nih.gov
The following table summarizes potential fused heterocyclic systems that can be synthesized from a quinoline-2-carbaldehyde precursor.
| Fused System | Reagents/Reaction Type | Reference Analogy |
| Thieno[2,3-b]quinoline | Methyl thioglycolate, Sodium sulfide | researchgate.net |
| Pyrano[3,2-c]quinoline | Active methylene compounds, 4-hydroxy-quinolin-2-one | royalsocietypublishing.org |
| Furoquinoline | Cyclization from halo-quinoline precursor | rsc.org |
| Pyrrolo[3,4-b]quinoline | Formamide (Leuckart-Wallach type reaction) | nih.gov |
| Pyridazinoquinoline | Hydrazine derivatives | rsc.org |
This table is based on synthetic routes established for analogous quinoline carbaldehydes.
Beyond simple fused systems, this compound is a valuable precursor for creating large, complex polycyclic aromatic hydrocarbons (PAHs) and polycyclic heteroaromatic hydrocarbons (PHAHs). These molecules are of significant interest for their applications in materials science, particularly in organic electronics. rsc.org The synthesis of ullazine derivatives, a class of nitrogen-containing PAHs, showcases this potential. nih.gov For example, quinolino-azaullazines have been synthesized, demonstrating that the quinoline moiety can be incorporated into larger, π-extended systems. nih.gov The introduction of the 5,7-difluoroquinoline (B1304923) unit would be expected to modulate the electronic properties (such as HOMO/LUMO energy levels) of the resulting PAH, which is a critical factor for tuning performance in devices like organic field-effect transistors (OFETs) or organic solar cells. rsc.orgnih.gov
Role in Multicomponent Reactions (MCRs) for Molecular Diversity Generation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural features of all components, are powerful tools for generating molecular diversity. nih.govrsc.org The aldehyde functional group is a cornerstone of many named MCRs, acting as a highly reactive electrophilic building block. beilstein-journals.org
This compound is an ideal candidate for use in MCRs to rapidly assemble complex molecules incorporating the difluoroquinoline scaffold. rsc.org Analogous 2-chloro-3-formylquinolines have been successfully employed in various MCRs, including:
Ugi-type Reactions : A four-component reaction between a quinoline aldehyde, an amine, a carboxylic acid, and an isocyanide can be used to construct complex structures like benzo royalsocietypublishing.orgresearchgate.netresearchgate.netrawdatalibrary.netoxazepino[7,6-b]quinolines. nih.gov
Hantzsch-type Reactions : The Hantzsch reaction, traditionally used for dihydropyridine (B1217469) synthesis, can be adapted to produce polyhydroquinolines in a one-pot condensation of an aldehyde, a β-ketoester, and an amine source. researchgate.net
Novel MCRs for Fused Systems : L-proline-catalyzed MCRs between a quinoline aldehyde, 4-hydroxy-2H-chromen-2-one, and an enaminone have been used to synthesize complex fused systems like tetrahydrodibenzo[b,g] researchgate.netresearchgate.netnaphthyridin-1-ones. nih.gov
The use of this compound in such reactions would allow for the efficient, one-pot synthesis of large libraries of diverse and complex quinoline derivatives for screening in drug discovery and materials science. rsc.org
| Multicomponent Reaction | Key Reactant Types | Potential Product Scaffold | Reference Analogy |
| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide Derivatives | nih.gov |
| Povarov Reaction | Aldehyde, Aniline (B41778), Alkene | Tetrahydroquinolines | nih.govnih.gov |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia | Polyhydroquinolines | researchgate.net |
| Biginelli Reaction | Aldehyde, Urea, β-Dicarbonyl Compound | Dihydropyrimidinones | beilstein-journals.org |
This table outlines prominent MCRs where an aldehyde like this compound could serve as a key component.
Precursor for Advanced Ligand Architectures in Catalysis
The quinoline motif is a "privileged scaffold" in the design of chiral ligands for asymmetric catalysis. researchgate.net The rigid structure and the presence of a coordinating nitrogen atom make it an excellent backbone for positioning catalytic groups around a metal center. This compound serves as a crucial starting material for creating advanced ligand architectures because its aldehyde group can be easily transformed into a variety of other coordinating functionalities. researchgate.netresearchgate.net
The development of enantiomerically pure compounds is a central goal of modern chemistry, and it relies heavily on the use of chiral catalysts. nih.gov Ligands containing quinoline motifs have been successfully used in a wide range of asymmetric reactions. researchgate.net this compound provides a direct entry point for the synthesis of novel chiral ligands.
A straightforward strategy involves the condensation of the aldehyde with a chiral primary amine to form a chiral Schiff base . This creates a bidentate N,N-type ligand where the quinoline nitrogen and the imine nitrogen can coordinate to a metal center. The chirality is introduced via the amine, and the rigid quinoline backbone helps to create a well-defined chiral environment.
Furthermore, the aldehyde can be transformed into other chiral functionalities:
Asymmetric reduction of the aldehyde yields a chiral alcohol, which can be a component of chiral P,N-ligands.
Asymmetric addition of nucleophiles can generate other chiral side chains.
The aldehyde can be converted to a nitrile, then reduced to a chiral amine , which can be a part of a ligand scaffold or a chiral organocatalyst. nih.gov
Ligands derived from this compound can be applied in both homogeneous and heterogeneous catalysis. researchgate.net
In homogeneous catalysis , the metal complex of the quinoline-based ligand is dissolved in the reaction medium. nih.gov Gold and palladium complexes are of particular note. For instance, palladium (II) complexes of bis(imino-quinolyl) ligands, which are direct derivatives of quinoline-2-carbaldehyde, have been investigated for C-C coupling reactions. researchgate.net Chiral quinoline ligands have been used in a plethora of homogeneous asymmetric reactions, including cycloadditions, allylic reactions, and hydrogenations. researchgate.net The cooperation between a metal center and its ligand, sometimes involving reversible aromatization/dearomatization of the heterocyclic ligand backbone, is a key strategy in modern catalysis for activating small molecules like H₂. mdpi.com
For heterogeneous catalysis , the homogeneous catalyst can be immobilized on a solid support. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation of the catalyst from the products and the potential for catalyst recycling. researchgate.net A ligand derived from this compound could be functionalized with a tethering group, allowing it to be anchored to materials like silica (B1680970), polymers, or graphene composites, creating a robust and reusable catalyst for industrial applications.
Integration into Supramolecular Chemistry Frameworks and Self-Assembly
The distinct functionalities of this compound—the reactive aldehyde group and the electron-deficient, rigid difluorinated quinoline core—position it as a prime candidate for the design of complex supramolecular systems. These systems are governed by a combination of covalent and non-covalent interactions, leading to the spontaneous organization of molecules into well-defined, higher-order structures.
The aldehyde moiety at the 2-position is a versatile handle for covalent bond formation, most notably through condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone for creating larger, more complex ligands. Once formed, these Schiff base ligands, incorporating the 5,7-difluoroquinoline unit, can participate in self-assembly processes, driven by coordination with metal ions or through a network of non-covalent forces.
While direct reports on the use of this compound in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs) are not prevalent, its structural motifs are highly conducive to the formation of such materials. The primary route involves its conversion into multidentate Schiff base ligands. For instance, condensation with aromatic or aliphatic diamines can yield ligands capable of bridging multiple metal centers, a fundamental requirement for the construction of extended polymeric networks. ckthakurcollege.net
The quinoline nitrogen and the imine nitrogen of the resulting Schiff base ligand can act as a bidentate chelating unit for a metal ion. nih.gov If the amine precursor used in the Schiff base formation contains additional donor sites (e.g., carboxylates, pyridyls), the resulting ligand can coordinate to multiple metal centers, leading to the formation of 1D, 2D, or 3D coordination polymers. mdpi.commdpi.com The fluorine substituents on the quinoline ring can influence the Lewis basicity of the quinoline nitrogen, thereby modulating the strength of the metal-ligand bond.
Metal-Organic Frameworks, a class of porous coordination polymers, can be conceptualized using ligands derived from this compound. By employing this aldehyde in conjunction with multifunctional organic linkers and metal nodes, it is possible to design MOFs with tailored pore sizes and functionalities. nih.gov The fluorinated surfaces of the pores in such hypothetical MOFs could offer unique host-guest properties.
Below is a data table of representative coordination polymers and MOFs that could be hypothetically formed using ligands derived from this compound, based on analogous structures reported in the literature.
| Ligand Precursor | Metal Ion | Potential Structure Type | Key Features |
| This compound + 1,4-phenylenediamine | Cu(II) | 1D Coordination Polymer | Linear chains formed by the bridging of Schiff base ligands between copper centers. |
| This compound + 4,4'-diaminobiphenyl | Zn(II) | 2D Coordination Network | Sheet-like structures with potential for π-π stacking between layers. |
| This compound + Benzene-1,3,5-tricarbohydrazide | Cd(II) | 3D Metal-Organic Framework | A porous framework with channels lined by the fluorinated quinoline moieties. |
This table is illustrative and presents hypothetical structures based on the known coordination chemistry of similar ligands.
Non-covalent interactions are the subtle yet powerful forces that dictate the final architecture and stability of supramolecular assemblies. The 5,7-difluoroquinoline moiety is particularly adept at participating in a range of these interactions.
C-H...π Interactions: The hydrogen atoms on neighboring molecules or ligands can interact with the π-system of the difluoroquinoline ring. These C-H...π interactions, though weaker than hydrogen bonds, are numerous and collectively play a crucial role in defining the three-dimensional structure.
Fluorine-Involved Interactions: The presence of fluorine atoms introduces the possibility of specific non-covalent interactions, such as C-H...F and F...F contacts. More significantly, the strong electron-withdrawing nature of fluorine can create an electropositive region on the carbon atom to which it is attached, enabling C-F...π interactions. Furthermore, the fluorine atoms can participate in halogen bonding, a directional interaction that can be exploited in crystal engineering. rsc.org Studies on fluorinated quinoline crystals have shown that such interactions can be pivotal in the formation of supramolecular motifs. researchgate.net
The following table summarizes the potential non-covalent interactions involving the 5,7-difluoroquinoline moiety within a supramolecular framework.
| Interaction Type | Description | Significance |
| π-π Stacking | Attraction between the electron-deficient difluoroquinoline ring and other aromatic systems. | Major contributor to the stabilization of layered or stacked structures. |
| C-H...π | Interaction of C-H bonds with the π-face of the quinoline ring. | Directs the packing of molecules and contributes to lattice energy. |
| C-H...F | Weak hydrogen bonding between a C-H donor and a fluorine acceptor. | Influences local conformation and intermolecular packing. |
| Halogen Bonding | Directional interaction involving the fluorine atom as a halogen bond donor or acceptor. | Provides directional control for the rational design of crystal structures. |
This table outlines the key non-covalent interactions that are expected to play a role in the self-assembly of structures containing the this compound motif.
Exploration of 5,7 Difluoroquinoline 2 Carbaldehyde in Biological Research Applications Non Clinical
Design and Synthesis of Molecular Probes for Biomolecular Interactions (In Vitro)
Molecular probes are essential for visualizing and understanding complex biomolecular interactions. The quinoline (B57606) core of 5,7-difluoroquinoline-2-carbaldehyde provides a fluorogenic platform that can be chemically modified to create probes for bioimaging and target engagement studies.
The inherent fluorescence of the quinoline scaffold makes it an attractive component in the design of fluorescent probes for cellular imaging. crimsonpublishers.comcrimsonpublishers.com While direct applications of this compound as a fluorescent tag are not extensively documented, the broader class of quinoline-based small molecules has been successfully developed for live-cell imaging. nih.gov The aldehyde group at the 2-position serves as a reactive handle for conjugating the difluoroquinoline fluorophore to other molecules, such as proteins or small-molecule ligands, to visualize their localization and dynamics within cells.
The synthesis of such probes often involves the condensation of the carbaldehyde group with an amine-containing molecule to form a Schiff base, which can then be further modified. The fluorine atoms at the 5 and 7 positions can enhance the photophysical properties of the quinoline fluorophore, potentially leading to improved quantum yields, photostability, and altered emission wavelengths, which are desirable characteristics for bioimaging agents. nih.gov For instance, quinoline-based probes have been developed for imaging specific organelles like lysosomes and for differentiating between normal and cancerous cells. crimsonpublishers.com A novel quinoline-based fluorescent probe, KSNP117, has shown promise for sentinel lymph node mapping in vivo without significant toxicity. nih.gov
Table 1: Examples of Quinoline-Based Fluorescent Probes in Bioimaging
| Probe Name/Type | Target/Application | Key Features & Findings |
| Quinoline-based multiphoton fluorescent probe | Lipid droplets in live cells | Exhibits deeper tissue penetration, lower autofluorescence, and reduced phototoxicity. crimsonpublishers.com |
| Near-infrared FRET fluorescent probe | Differentiating normal vs. cancer cells; lysosome targeting | Composed of a coumarin-quinoline-julolidine skeleton. crimsonpublishers.com |
| KSNP117 | Sentinel lymph node mapping | Showed excellent serum stability and accumulated in sentinel lymph nodes within 10 minutes post-injection in mice. nih.gov |
| Tunable quinoline scaffold | pH-sensitive live-cell imaging | A modular quinoline-based probe with functional domains that influence its photophysical properties and polarization. nih.gov |
This table presents data for related quinoline-based compounds to illustrate the potential applications of probes derived from this compound.
Affinity-based probes are designed to bind specifically to a biological target, such as a protein, allowing for the study of target engagement and occupancy. The this compound can be used as a core structure to develop such probes. The aldehyde functionality allows for the covalent attachment of a linker, which can be connected to a reporter tag (like biotin) or a reactive group for covalent modification of the target protein. The difluoroquinoline moiety would serve as the primary binding element that recognizes the target protein's binding site. The design of these probes is critical for confirming that a drug candidate interacts with its intended target in a complex biological system.
Development of Enzyme Modulators and Mechanistic Studies (In Vitro)
The quinoline scaffold is present in numerous enzyme inhibitors, and derivatives of this compound have been explored as modulators of enzyme activity. These studies are crucial for understanding enzyme function and for the early stages of drug discovery.
SAR studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds to determine how specific structural modifications affect their biological activity. Quinoline-carbaldehyde derivatives have been identified as novel inhibitors for enzymes such as leishmanial methionine aminopeptidase (B13392206) 1 (LdMetAP1). nih.gov In one such study, screening of various quinoline-carbaldehyde derivatives led to the identification of potent and specific inhibitors of LdMetAP1. nih.gov
Table 2: Enzyme Inhibition by Quinoline Derivatives
| Compound Class | Target Enzyme | Key SAR Findings |
| Quinoline-carbaldehyde derivatives | Leishmanial Methionine Aminopeptidase 1 (LdMetAP1) | Identified specific inhibitors (HQ14, HQ15) that compete with the substrate for binding to the active site. nih.gov |
| Substituted quinolines | Human 20S Proteasome | Substitutions at the R1, R2, R3, and R5 positions were found to be necessary for proteasome inhibition. nih.gov |
| Quinoline derivatives | Phosphodiesterase 5 (PDE5) | Substituents at the C-8 position yielded potent inhibitors in the low nanomolar range. nih.gov |
| Quinoline-based analogs | DNA Methyltransferases (DNMT1) | Compounds with methylamine (B109427) or methylpiperazine additions demonstrated low micromolar inhibitory potency. nih.gov |
This table includes data from studies on related quinoline derivatives to provide context for the potential of this compound as a scaffold for enzyme inhibitors.
Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a research tool or therapeutic agent. Kinetic studies on inhibitors derived from quinoline-carbaldehydes have shown that they can act as competitive inhibitors, meaning they bind to the enzyme's active site and prevent the substrate from binding. nih.gov Structural studies have further revealed that these inhibitors can achieve selectivity for their target enzyme through interactions with unique, non-catalytic residues within the active site. nih.gov
In other cases, quinoline derivatives have been shown to exhibit a "mixed-type" inhibition pattern, suggesting they can bind to a site other than the active site (an allosteric site), which then influences the enzyme's catalytic activity. nih.gov Such mechanistic insights are invaluable for designing more potent and selective inhibitors. The this compound scaffold provides a rigid framework that can be systematically modified to probe these enzyme-inhibitor interactions.
Applications in Chemosensors and Biosensors for Specific Analytes
Chemosensors are molecules that are designed to change their properties, such as color or fluorescence, upon binding to a specific analyte. The quinoline ring system is a popular platform for the development of fluorescent chemosensors, particularly for the detection of metal ions. nih.gov
Derivatives of quinoline-2-carbaldehyde have been used to synthesize chemosensors. For example, a hydrazone derivative of quinoline-2-carbaldehyde was developed for the sensing of the biocide tributyltin. mdpi.com The design of these sensors often involves the reaction of the carbaldehyde group with a hydrazine-containing molecule to create a new compound with a specific binding pocket for the target analyte. Upon binding of the analyte, the electronic properties of the molecule are altered, leading to a change in its fluorescence.
Quinoline-based fluorescent sensors have demonstrated high selectivity and sensitivity for various metal ions, including Zn2+, Cu2+, and Fe3+. nih.govnanobioletters.comrsc.org The detection limits for some of these sensors are in the micromolar to nanomolar range, making them suitable for detecting trace amounts of these analytes in environmental and biological samples. nanobioletters.comnih.gov The this compound scaffold could be used to develop novel sensors where the fluorine atoms might fine-tune the sensor's selectivity and photophysical response.
Table 3: Quinoline-Based Chemosensors for Analyte Detection
| Sensor Type | Target Analyte | Key Features & Findings |
| Quinoline-based hydrazone derivative | Tributyltin (TBT) | Designed for the detection of the toxic biocide in aquatic environments. mdpi.com |
| Quinoline-based probe | Copper ions (Cu+/Cu2+) | Provides a colorimetric approach to distinguish between cuprous and cupric ions. rsc.org |
| Quinoline derivative-based sensor | Iron (III) ions (Fe3+) | Exhibits high selectivity and sensitivity with a detection limit of 0.16841 μM. nih.gov |
| Quinoline-based fluorescent sensor | Zinc ions (Zn2+) | Shows a "turn-on" fluorescence response with a detection limit of 0.53 μM. nih.gov |
This table highlights the utility of the broader class of quinoline derivatives in chemosensor design, indicating the potential for developing new sensors from this compound.
Selective Detection of Metal Ions and Biomolecules
While direct evidence is unavailable for this compound, the broader class of quinoline derivatives has been extensively investigated as fluorescent chemosensors for various analytes. The quinoline ring system, with its nitrogen heteroatom and conjugated π-electron system, provides a platform for designing probes that can selectively bind to specific metal ions or biomolecules, resulting in a detectable change in fluorescence.
The aldehyde group at the 2-position of this compound is a versatile functional group that can be chemically modified to introduce specific recognition moieties. For instance, it can be reacted with amines to form Schiff bases, which are known to coordinate with a variety of metal ions. The selectivity of such a sensor would be determined by the nature of the chelating pocket formed by the quinoline nitrogen, the imine nitrogen of the Schiff base, and any other donor atoms present in the appended molecule.
The fluorine atoms at the 5 and 7 positions are expected to influence the electronic properties of the quinoline ring through their strong electron-withdrawing inductive effects. This can impact the photophysical properties of the molecule, such as its quantum yield and Stokes shift, and also modulate the binding affinity and selectivity towards target analytes.
Table 1: Potential Target Analytes for a Hypothetical this compound-Based Sensor
| Analyte Class | Potential Recognition Moiety to be Introduced | Expected Interaction |
| Metal Ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) | Schiff base derivatives, hydrazones | Coordination bonds |
| Thiols (e.g., Cysteine, Glutathione) | Michael acceptor functionality | Covalent bond formation |
| Specific proteins | Peptide sequence with affinity | Non-covalent binding (e.g., hydrogen bonding, hydrophobic interactions) |
Signaling Mechanisms in Fluorescent Sensing
The signaling mechanism of a fluorescent sensor based on this compound would depend on the specific structural modifications and the nature of the interaction with the target analyte. Several common mechanisms are observed in quinoline-based fluorescent probes:
Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore (the quinoline ring) is linked to a receptor unit that has a non-bonding electron pair. In the absence of the analyte, photoexcitation of the fluorophore can be followed by electron transfer from the receptor, quenching the fluorescence. Upon binding of the analyte to the receptor, the energy level of the non-bonding electron pair is lowered, inhibiting PET and leading to a "turn-on" of fluorescence.
Intramolecular Charge Transfer (ICT): ICT-based sensors typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, resulting in a large dipole moment in the excited state. The binding of an analyte can alter the electron-donating or -accepting ability of the respective groups, leading to a shift in the emission wavelength. The electron-withdrawing fluorine atoms in this compound would likely enhance its electron-accepting character.
Förster Resonance Energy Transfer (FRET): A FRET-based sensor would require the incorporation of a second fluorophore (an acceptor) in addition to the quinoline moiety (the donor). The efficiency of energy transfer from the donor to the acceptor is highly dependent on their proximity and orientation. Analyte binding could induce a conformational change that alters the distance between the donor and acceptor, thereby modulating the FRET efficiency and the ratio of donor to acceptor emission.
Chelation-Enhanced Fluorescence (CHEF): In some cases, the binding of a metal ion to a non-fluorescent or weakly fluorescent ligand can restrict intramolecular rotations or vibrations, leading to a significant enhancement of the fluorescence quantum yield.
Table 2: Hypothetical Signaling Mechanisms for a this compound-Based Sensor
| Signaling Mechanism | Description | Expected Fluorescence Change |
| Photoinduced Electron Transfer (PET) | Analyte binding inhibits electron transfer from a receptor to the excited quinoline. | Fluorescence "turn-on" (increase in intensity) |
| Intramolecular Charge Transfer (ICT) | Analyte interaction modifies the charge distribution in the excited state. | Shift in emission wavelength (ratiometric sensing) |
| Chelation-Enhanced Fluorescence (CHEF) | Metal ion binding restricts molecular motion, enhancing fluorescence. | Increase in fluorescence intensity |
It is important to reiterate that the application of this compound in these areas remains to be experimentally demonstrated. The information presented here serves as a theoretical foundation for potential future research.
Future Perspectives and Emerging Research Avenues for 5,7 Difluoroquinoline 2 Carbaldehyde
Exploration of Unprecedented Reactivities and Selective Transformations
The interplay between the electron-withdrawing fluorine atoms and the aldehyde functionality in 5,7-difluoroquinoline-2-carbaldehyde presents opportunities for discovering novel chemical reactivities. Future studies will likely investigate the selective transformation of the aldehyde group in the presence of the difluorinated quinoline (B57606) core. This includes exploring asymmetric catalysis to generate chiral derivatives with high enantiomeric purity, which are of significant interest in medicinal chemistry. Moreover, the unique electronic properties of the quinoline ring could be harnessed to mediate unusual cycloaddition or multicomponent reactions, leading to the rapid assembly of complex molecular architectures.
Advancements in Theoretical Understanding and Predictive Modeling
Computational chemistry and theoretical modeling are poised to play a crucial role in advancing our understanding of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. Such studies can help rationalize observed reaction outcomes and predict the feasibility of new transformations. Predictive modeling can also be employed to forecast the physicochemical properties and potential biological activities of novel derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics.
Integration into Advanced Materials Science Research
The inherent properties of fluorinated compounds, such as high thermal stability and unique electronic characteristics, make this compound an attractive candidate for materials science applications. Future research could explore its use as a monomer or precursor for the synthesis of novel polymers and functional materials. smolecule.com The resulting materials may exhibit interesting optical, electronic, or liquid crystalline properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or advanced coatings. The difluoroquinoline moiety could also be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create materials with tailored porosity and functionality.
Synergistic Approaches with Artificial Intelligence and Machine Learning in Chemical Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) with chemical research offers exciting prospects for accelerating the discovery and development of new molecules and materials derived from this compound. AI algorithms can be trained on existing chemical data to predict the properties and synthetic accessibility of virtual compounds, enabling the rapid screening of large chemical spaces. ML models can also be used to optimize reaction conditions, predict reaction outcomes, and even propose novel synthetic routes. This synergistic approach has the potential to significantly reduce the time and resources required for the design, synthesis, and testing of new this compound derivatives with tailored functionalities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 5,7-difluoroquinoline-2-carbaldehyde?
- Methodological Answer : The synthesis typically involves halogenation and formylation of the quinoline core. For fluorinated derivatives, selective fluorination at the 5- and 7-positions can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. The aldehyde group at position 2 is introduced via Vilsmeier-Haack formylation, requiring POCl₃ and DMF at 0–5°C . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product (>95% purity).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, and ¹⁹F) are essential. ¹⁹F NMR is particularly useful for confirming fluorine substitution patterns (δ ~ -110 to -120 ppm for aromatic fluorine). FT-IR can validate the aldehyde group (C=O stretch ~1700 cm⁻¹). Purity should be verified via HPLC with a C18 column and UV detection at 254 nm .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (argon) at -20°C in amber vials. In solution (e.g., DMSO or DMF), avoid prolonged exposure to air to prevent oxidation of the aldehyde group. Stability tests under varying pH (3–9) and temperature (4–37°C) show decomposition >5% after 48 hours at neutral pH and 25°C .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms at positions 5 and 7 enhance the electrophilicity of the aldehyde group. Kinetic studies using substituted benzylamines show a 2.3-fold increase in imine formation rate compared to non-fluorinated analogs. Density functional theory (DFT) calculations (B3LYP/6-311+G**) correlate this with reduced LUMO energy (-3.2 eV vs. -2.8 eV for unsubstituted quinoline) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from assay conditions. Standardize protocols:
- Use identical solvent systems (e.g., DMSO concentration ≤1% v/v).
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Cross-reference with structural analogs (e.g., 5,7-dichloro derivatives) to isolate fluorine-specific effects .
Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes. For example, docking into the ATP-binding pocket of kinase targets shows hydrogen bonding between the aldehyde oxygen and Lys123 (binding energy: -9.2 kcal/mol). QSAR models highlight logP (2.1) and polar surface area (45 Ų) as critical for blood-brain barrier penetration .
Q. What are the challenges in analyzing regioselective functionalization of this compound, and how can they be mitigated?
- Methodological Answer : Competing reactions at the aldehyde (e.g., oxidation or aldol condensation) require careful control. Use mild bases (e.g., K₂CO₃) and low temperatures (-10°C) for nucleophilic additions. Monitoring via in-situ IR or LC-MS detects intermediates. For example, Suzuki-Miyaura coupling at position 8 requires Pd(PPh₃)₄ and excess boronic acid (3 eq.) to achieve >80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
